Superior Reactivity for Amide Bond Formation
Acyl chlorides, including 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride, are established as the most reactive class of carboxylic acid derivatives. This inherent reactivity enables rapid and efficient amide bond formation under mild conditions, a process that is slow and low-yielding with the corresponding carboxylic acid, 6-bromocoumarin-3-carboxylic acid (UBP608 precursor) [1]. The use of an acyl chloride bypasses the need for separate activation steps or harsh coupling reagents, streamlining synthetic workflows and improving overall atom economy [1].
| Evidence Dimension | Relative Reactivity for Nucleophilic Acyl Substitution |
|---|---|
| Target Compound Data | Acyl chloride (most reactive) |
| Comparator Or Baseline | Carboxylic acid (least reactive) |
| Quantified Difference | Qualitative ranking: Acyl Chloride > Anhydride > Ester > Amide > Carboxylic Acid |
| Conditions | General organic reactivity; standard conditions for amide bond formation [1]. |
Why This Matters
This higher reactivity translates to faster reaction times, higher yields, and reduced purification burden, directly lowering the cost and complexity of synthesizing amide-containing target molecules.
- [1] Chemistry LibreTexts. (2013). Reactivity of Carboxylic Acid Derivatives. LibreTexts Chemistry. View Source
